molecular formula C24H34N2O6 B140870 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine CAS No. 1257-19-8

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B140870
CAS RN: 1257-19-8
M. Wt: 446.5 g/mol
InChI Key: SZYPCHFFOGTJQE-UHFFFAOYSA-N
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Description

The compound "1,4-Bis(2,3,4-trimethoxybenzyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for various pharmacological properties, including cerebral vasodilation, anti-tumor, antibacterial, and antioxidant activities . The trimethoxybenzyl substitution on the piperazine ring is of particular interest due to its potential for enhanced biological activity.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 1,4-bis(3-bromopropionyl)piperazine derivatives involves the use of aminodithiocarboxylate to produce compounds with potential anti-tumor activity . Similarly, the synthesis of 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine as antioxidants is carried out through the Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine . The synthesis of related compounds to study their biological activities is a common theme in the research of piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of the trimethoxybenzyl group in the molecule may influence its binding to biological targets, such as enzymes or receptors. The structure-activity relationship (SAR) is often explored by synthesizing various analogs and assessing their biological activities .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For example, the condensation reactions are used to create Schiff bases with potential antibacterial activity . The reactivity of the piperazine moiety allows for the introduction of different substituents, which can lead to the discovery of compounds with improved pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their pharmacokinetic and pharmacodynamic profiles. For example, the antioxidant activity of 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was evaluated using the DPPH free radical method, and the compound showed potential as an antioxidant with a specific IC50 value . These properties are often optimized to enhance the drug-like characteristics of the compounds.

Scientific Research Applications

Synthesis and Drug Development

  • Antimigraine Drug Synthesis : The compound has been utilized in the synthesis of antimigraine drugs like Lomerizine. This synthesis involves a five-step process starting from bis(4-fluorophenyl)methanone, suitable for large-scale preparation (Narsaiah & Kumar, 2010).

  • Cerebral Vasodilators : Derivatives of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine have been synthesized and identified as cerebral vasodilators. These compounds include metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796), a known cerebral vasodilator (Ohtaka et al., 1989).

Chemical Analysis and Characterization

  • Metabolite Analysis : The metabolites of KB-2796 in rats were extensively studied, highlighting the biotransformation pathways in vivo. This research provides crucial insights into the metabolism of related compounds (Kawashima, Satomi, & Awata, 1991).

  • Titanium Imido Complexes : Research into new titanium imido complexes with piperazine-based ligands has included derivatives of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. These studies contribute to the understanding of organometallic chemistry and complex formation (Lloyd et al., 1999).

Antibacterial and Antioxidant Properties

  • Bacterial Biofilm Inhibition : Novel compounds derived from 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine demonstrated potent antibacterial efficacies, particularly against E. coli, S. aureus, and S. mutans. This research contributes to the development of new antibacterial agents (Mekky & Sanad, 2020).

  • Antioxidant Synthesis : The compound has been used in synthesizing antioxidants like 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, showing potential in free radical scavenging and oxidative stress reduction (Prabawati, 2016).

Medicinal Chemistry and Pharmacokinetics

  • QSAR Analysis of Derivatives : Quantitative structure-activity relationship (QSAR) analysis of trimetazidine derivatives, including those related to 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, has been conducted to understand the molecular structure and binding affinity in medicinal applications (Slavov et al., 2004).

  • Cardioprotection Research : Trimetazidine, a derivative, has shown cardioprotective effects when administered before reperfusion in ischemia/reperfusion models, highlighting its potential in cardiac therapy (Khan et al., 2010).

Safety And Hazards

The safety data sheet for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine indicates that it may cause skin and eye irritation . In case of accidental ingestion or inhalation, it is recommended to seek immediate medical attention .

properties

IUPAC Name

1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6/c1-27-19-9-7-17(21(29-3)23(19)31-5)15-25-11-13-26(14-12-25)16-18-8-10-20(28-2)24(32-6)22(18)30-4/h7-10H,11-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYPCHFFOGTJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386830
Record name 1,4-bis(2,3,4-trimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

CAS RN

1257-19-8
Record name 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-bis(2,3,4-trimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS((2,3,4-TRIMETHOXYPHENYL)METHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4K7E3V8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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